

environmental fate and transport of 1,4-dioxane

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Compound of Interest

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An In-depth Technical Guide to the Environmental Fate and Transport of 1,4-Dioxane

Introduction

1,4-Dioxane is a synthetic industrial chemical, classified as a heterocyclic ether, that has seen widespread use, primarily as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane (TCA).^{[1][2]} It is also used as a solvent in various manufacturing processes for products such as pharmaceuticals, pesticides, and textiles.^[2] Its physical and chemical properties, particularly its complete miscibility in water, make it a challenging environmental contaminant.^{[3][4]} Once released into the environment, 1,4-dioxane is highly mobile in groundwater, resistant to natural degradation processes, and can form extensive contaminant plumes, posing a significant threat to drinking water supplies.^{[5][6][7]} This guide provides a detailed technical overview of the environmental fate and transport of 1,4-dioxane, intended for researchers, scientists, and professionals in related fields.

Physical and Chemical Properties

The environmental behavior of 1,4-dioxane is dictated by its unique physical and chemical properties. It is a colorless liquid with a faint, ether-like odor.^{[8][9]} Key properties are summarized in Table 1. Its most critical characteristic is its complete miscibility with water, which, combined with a low octanol-water partition coefficient (K_{ow}) and organic carbon partitioning coefficient (K_{oc}), results in very limited sorption to soil and sediment.^{[1][10]} Furthermore, its low Henry's law constant indicates that it does not readily volatilize from water, leading to its persistence in the aqueous phase.^{[5][6]}

Table 1: Physical and Chemical Properties of 1,4-Dioxane

Property	Value	Reference
Chemical Formula	C ₄ H ₈ O ₂	[11]
Molecular Weight	88.11 g/mol	[11]
Appearance	Clear, colorless liquid	[8]
Melting Point	11.8 °C (53.2 °F)	[8]
Boiling Point	101.1 °C (214 °F)	[8]
Density	1.033 g/cm ³ at 20 °C	[8]
Vapor Pressure	38.1 mmHg at 25 °C	[5]
Water Solubility	Miscible	[1][4]
Henry's Law Constant	4.8 x 10 ⁻⁶ atm·m ³ /mol	[5][6]
log K _{ow} (Octanol-Water Partition Coefficient)	-0.27 to -0.42	[1][10]
log K _{oc} (Organic Carbon Partition Coefficient)	0.42 to 1.23	[5][10]

Environmental Fate

The "fate" of a contaminant describes the chemical and biological transformations it undergoes in the environment. For 1,4-dioxane, these processes are generally slow under natural conditions.

Abiotic Degradation

Abiotic degradation of 1,4-dioxane in the subsurface under natural conditions is not a significant process.[6] However, in the atmosphere, it is subject to photooxidation, reacting with hydroxyl radicals with an estimated half-life of 1 to 3 days.[5] Advanced Oxidation Processes (AOPs), a form of engineered abiotic degradation, are effective for treatment. These methods use strong oxidizing agents like ozone (O₃) and hydrogen peroxide (H₂O₂), often in combination with ultraviolet (UV) light, to generate highly reactive hydroxyl radicals that can

break down the 1,4-dioxane molecule.[2][12] In-situ chemical oxidation (ISCO) is a remediation technique that applies these principles directly to contaminated groundwater.[12][13][14]

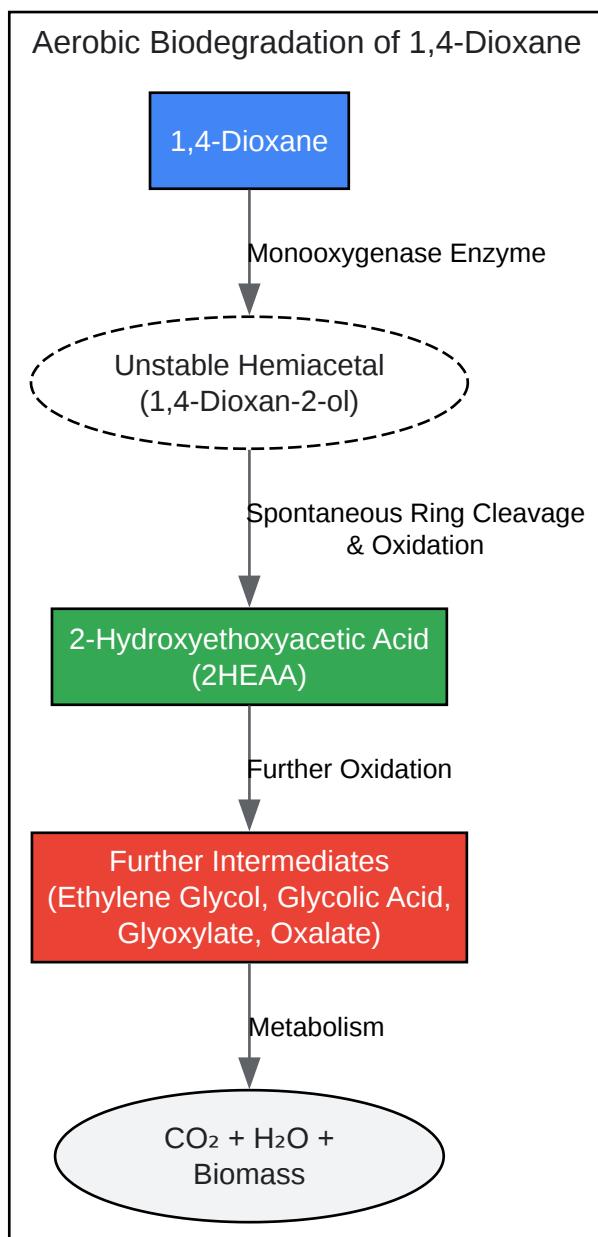
Biotic Degradation (Biodegradation)

1,4-dioxane is considered recalcitrant to biodegradation in many natural environments.[3][5] Anaerobic biodegradation is particularly limited, though some studies have observed slow degradation under nitrate-reducing conditions.[10][15]

Aerobic biodegradation is the primary destructive process for 1,4-dioxane in the subsurface.[6] This can occur through two main pathways:

- Metabolism: Certain microorganisms, such as *Pseudonocardia dioxanivorans* CB1190, can use 1,4-dioxane as their sole source of carbon and energy.[15][16] This process is most effective at higher concentrations of 1,4-dioxane (>100 mg/L) that can sustain microbial growth.[15]
- Cometabolism: More commonly, 1,4-dioxane is degraded by microorganisms that use another compound (a primary substrate) for growth, such as tetrahydrofuran (THF), propane, or ethane.[17][18] The monooxygenase enzymes produced to break down the primary substrate can fortuitously degrade 1,4-dioxane.[6][19] This process can reduce 1,4-dioxane concentrations to very low levels.[15]

The initial step in the aerobic biodegradation pathway involves the action of monooxygenase enzymes, which hydroxylate a carbon atom adjacent to an ether linkage.[17][19] This leads to a ring cleavage and the formation of several intermediate products, such as 2-hydroxyethoxyacetic acid (2HEAA), ethylene glycol, and glycolic acid, which are then more readily biodegraded.[2][19]



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Caption: Aerobic biodegradation pathway of 1,4-dioxane.

Environmental Transport

The transport of 1,4-dioxane refers to its movement through different environmental compartments. Its high water solubility and poor sorption characteristics make it highly mobile, especially in groundwater.[10][20]

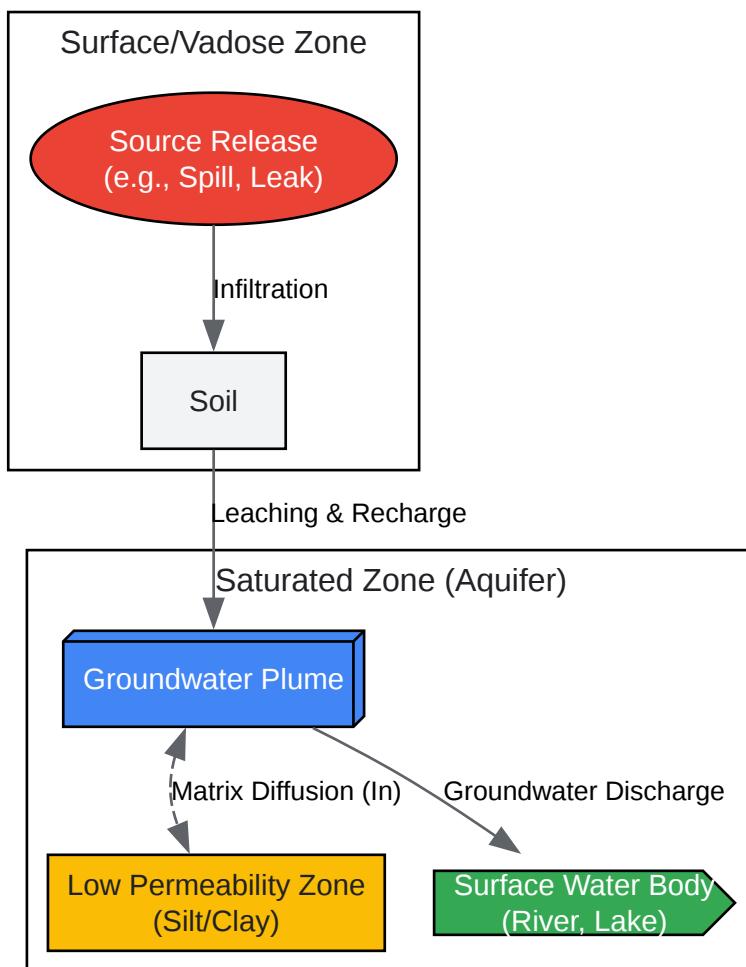
Transport in Soil and Groundwater

When released to the surface, 1,4-dioxane readily leaches through the soil profile with infiltrating water.^[6] Its low organic carbon partitioning coefficient (Koc) means it does not bind significantly to soil organic matter, resulting in minimal retardation.^[21] Consequently, it can rapidly reach and contaminate groundwater.^[5]

Once in an aquifer, 1,4-dioxane is transported primarily by:

- Advection: Movement with the bulk flow of groundwater.
- Dispersion: Spreading of the contaminant plume due to variations in groundwater velocity.

Because of its properties, a 1,4-dioxane plume can migrate rapidly and often extends further than co-contaminant plumes of chlorinated solvents, which are more readily retarded by sorption.^[6] However, its transport can be slowed by matrix diffusion, where the dissolved 1,4-dioxane moves from more permeable zones (like sands) into less permeable zones (like silts and clays).^{[1][22]} This mass can later diffuse back out, acting as a long-term source of contamination even after the primary source has been removed.^[22]



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Caption: Conceptual model of 1,4-dioxane transport.

Volatilization and Atmospheric Transport

While 1,4-dioxane has a moderate vapor pressure, which suggests it can volatilize from dry soil, its low Henry's law constant means it has a strong tendency to remain dissolved in water rather than partitioning to the air.^{[5][6]} Therefore, volatilization from contaminated water bodies is a slow process.^[5] The volatilization half-life from a model river is estimated at 7 days, and from a model lake, it is 56 days.^[5] Once in the atmosphere, it is degraded relatively quickly by photooxidation.^[5]

Phytoremediation

Phytoremediation is a process that uses plants to remove, degrade, or contain environmental contaminants.^[23] Certain plants, like hybrid poplars, can take up 1,4-dioxane-contaminated groundwater through their roots.^{[1][24]} The 1,4-dioxane can then be broken down within the plant (phytodegradation) or released into the atmosphere through the leaves (phytovolatilization).^[23] This can be a cost-effective remediation strategy for shallow groundwater contamination.^{[25][26]}

Experimental Protocols

Accurate characterization of 1,4-dioxane in environmental media is critical for assessing its fate and transport.

Sampling and Handling

- **Groundwater Sampling:** Low-flow purging and sampling methods are commonly used.^[27] Given that some sampling materials could potentially contain 1,4-dioxane, quality control is essential.^[27]
- **Soil Sampling:** To prevent the loss of volatile compounds, soil samples should be collected using procedures like USEPA SW-846 Method 5035A, which minimizes disturbance and exposure to air.^[28]
- **Sample Preservation:** Aqueous samples are typically preserved by cooling to $\leq 10^{\circ}\text{C}$ and acidifying to a pH < 4 with sodium bisulfate.^[27] Holding times vary by method but are generally 14-28 days.^[27]

Laboratory Analysis

The analysis of 1,4-dioxane is challenging due to its high water solubility, which leads to poor recovery with traditional purge-and-trap methods used for other volatile organic compounds (VOCs).^[29]

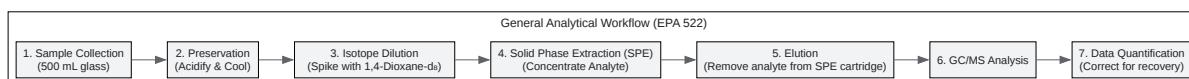
Common Analytical Methods:

- **EPA Method 522:** This is a method specifically designed for the determination of 1,4-dioxane in drinking water. It uses solid-phase extraction (SPE) to concentrate the analyte from a

water sample, followed by analysis using Gas Chromatography/Mass Spectrometry (GC/MS).[30]

- SW-846 Method 8270 with Selected Ion Monitoring (SIM): This method involves liquid-liquid extraction to separate 1,4-dioxane from the water matrix, followed by concentration and analysis by GC/MS in SIM mode.[30] SIM increases sensitivity, allowing for lower detection limits.[1]
- SW-846 Method 8260 (Modified): While standard 8260 has poor purge efficiency for 1,4-dioxane, modifications such as heated purge or using isotope dilution can improve performance.[1][30]

Isotope Dilution: A common and highly accurate technique involves adding a known amount of a labeled internal standard (e.g., 1,4-dioxane-d₈) to the sample before extraction.[30] Because the labeled standard behaves identically to the target analyte during extraction and analysis, its recovery can be used to correct the final concentration of the native 1,4-dioxane, compensating for method inefficiencies or matrix interferences.[27][30]



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Caption: Workflow for 1,4-dioxane analysis using EPA Method 522.

Protocol for Biodegradation Microcosm Study

Microcosm studies are used to assess the potential for natural attenuation of 1,4-dioxane at a specific site.

Objective: To determine if indigenous microorganisms in site soil and groundwater can biodegrade 1,4-dioxane under aerobic conditions.

Methodology:

- Sample Collection: Collect representative soil and groundwater samples from the contaminated site, ensuring aseptic techniques to maintain the integrity of the microbial community.
- Microcosm Setup:
 - In an anaerobic glovebox (to control the starting redox conditions), dispense a measured amount of site soil into multiple sterile serum bottles.
 - Add a measured volume of site groundwater to each bottle, creating a soil-water slurry.
 - Prepare several treatment groups:
 - Live Treatment: Bottles with site soil and groundwater, amended with a known concentration of 1,4-dioxane.
 - Killed Control: Bottles prepared identically to the live treatment but sterilized (e.g., by autoclaving or with a chemical agent like mercuric chloride) to distinguish between biological and abiotic degradation.
 - No-Substrate Control: Bottles with live soil and groundwater but without added 1,4-dioxane to monitor for background concentrations.
- Incubation: Crimp-seal all bottles. For aerobic studies, ensure an oxygenated headspace. Incubate the bottles in the dark at a temperature representative of the site's groundwater (e.g., 15-20°C).
- Sampling and Analysis: Periodically, sacrifice replicate bottles from each treatment group. Collect aqueous samples from the bottles and analyze for 1,4-dioxane concentration using an appropriate analytical method (e.g., SW-846 8270 SIM).
- Data Interpretation: Compare the concentration of 1,4-dioxane over time in the live treatments versus the killed controls. A statistically significant decrease in concentration in the live bottles that is not observed in the controls indicates that biodegradation is occurring.
[\[17\]](#)
[\[31\]](#)

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